molecular formula C15H22BrNO2 B13886527 Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide

Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide

Cat. No.: B13886527
M. Wt: 328.24 g/mol
InChI Key: AJVIGYSWIQOVGW-UHFFFAOYSA-M
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Description

Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is a quaternary ammonium compound characterized by a benzyl-dimethylammonium core linked to a methacrylate ester group (2-methylprop-2-enoyloxy) via an ethyl chain, with bromide as the counterion. The methacrylate group enables participation in radical polymerization, while the quaternary ammonium center enhances solubility and antimicrobial activity .

Properties

Molecular Formula

C15H22BrNO2

Molecular Weight

328.24 g/mol

IUPAC Name

benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide

InChI

InChI=1S/C15H22NO2.BrH/c1-13(2)15(17)18-11-10-16(3,4)12-14-8-6-5-7-9-14;/h5-9H,1,10-12H2,2-4H3;1H/q+1;/p-1

InChI Key

AJVIGYSWIQOVGW-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)CC1=CC=CC=C1.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide involves the reaction of benzyl chloride with dimethylamine to form benzyl-dimethylamine. This intermediate is then reacted with 2-(2-methylprop-2-enoyloxy)ethyl bromide under controlled conditions to yield the final product. The reaction typically requires a solvent such as acetonitrile and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is used in various scientific research applications, including:

    Chemistry: As a surfactant in the synthesis of nanoparticles and other materials.

    Biology: In cell culture studies to enhance cell membrane permeability.

    Medicine: As a potential antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Industry: In the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide involves its interaction with cell membranes. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity. This results in increased permeability and potential cell lysis. The molecular targets include phospholipids and proteins within the cell membrane .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared with structurally analogous quaternary ammonium salts, focusing on substituents, counterions, and functional groups. Key differences in physicochemical properties and applications are highlighted below.

Benzyl-diethyl-[2-(2-methylprop-2-enoyloxy)propyl]azanium chloride (CAS: 93842-84-3)

  • Structural Differences :
    • Ammonium substituents: Diethyl vs. dimethyl in the target compound.
    • Ester chain: Propyl vs. ethyl linker.
    • Counterion: Chloride vs. bromide.
  • Impact on Properties: The bulkier diethyl group reduces water solubility compared to dimethyl. Chloride’s smaller ionic radius may enhance solubility but decrease thermal stability relative to bromide.

3-[Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate

  • Functional Group : Sulfonate anion vs. bromide.
  • Impact on Properties :
    • Sulfonate introduces zwitterionic character, improving hydrophilicity and biocompatibility.
    • Enhanced water retention in hydrogels compared to the purely cationic target compound.
    • Applications: Preferred in biomedical hydrogels for drug delivery due to reduced cytotoxicity .

Benzethonium Chloride (CAS: 121-54-0)

  • Structural Differences: Phenoxyethoxy chain with a bulky 2,4,4-trimethylpentan-2-yl group vs. methacrylate ester.
  • Impact on Properties :
    • Greater hydrophobicity and surfactant efficacy (CMC ~0.1 mM vs. ~1 mM for the target compound).
    • Higher antimicrobial activity but also elevated ecotoxicity (e.g., LC₅₀ in Cyprinus carpio: 2.5 mg/L).
    • Applications: Broad-spectrum disinfectant, whereas the target’s polymerizable group suits functionalized materials .

Hexadecyl(trimethyl)azanium bromide (Cetrimonium Bromide)

  • Structural Differences :
    • Simple hexadecyl chain vs. benzyl-methacrylate hybrid.
  • Impact on Properties :
    • Cetrimonium’s long alkyl chain enhances micelle formation (CMC ~0.3 mM) but limits polymer compatibility.
    • Target compound’s aromatic and ester groups enable UV-induced crosslinking, useful in coatings.
    • Applications: Cetrimonium dominates in cosmetics; the target is niche in stimuli-responsive polymers .

Methylbenactyzium Bromide

  • Structural Differences :
    • Diphenylglycolate ester vs. methacrylate.
  • Impact on Properties :
    • Diphenyl groups increase lipophilicity, enhancing blood-brain barrier penetration.
    • Methacrylate’s α,β-unsaturated ester allows radical polymerization, absent in methylbenactyzium.
    • Applications: Methylbenactyzium used in antispasmodics; the target in drug-eluting hydrogels .

Data Tables

Table 1. Physicochemical Comparison

Compound Molecular Weight Counterion LogP CMC (mM) Polymerizable Group
Target Compound 358.3 Bromide 2.1 ~1.0 Yes (methacrylate)
Benzethonium Chloride 448.1 Chloride 4.8 0.1 No
3-[...]propane-1-sulfonate 392.4 Sulfonate -0.5 N/A Yes
Cetrimonium Bromide 364.5 Bromide 3.9 0.3 No

Research Findings

  • Synthetic Routes : The target compound is synthesized via quaternization of dimethylamine with benzyl bromide, followed by esterification with methacrylic acid. Alternative routes involve atom-transfer radical polymerization (ATRP) for copolymer integration .
  • Toxicity : Benzethonium chloride’s ecotoxicity (lipid peroxidation in fish liver at 1 mg/L) underscores the need for comparative studies on the target compound .
  • Material Performance : Hydrogels incorporating the target compound exhibit 95% self-healing efficiency, outperforming sulfonate-modified analogs in mechanical resilience .

Biological Activity

Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; bromide, a quaternary ammonium compound, is recognized for its diverse biological activities and applications across various fields, including pharmaceuticals and materials science. This compound's unique molecular structure, which comprises a benzyl group, dimethyl groups, and a 2-methylprop-2-enoyloxyethyl moiety, contributes to its surfactant properties and ability to interact with biological systems.

Chemical Structure and Properties

  • Chemical Formula : C15H22BrNO2
  • Molecular Weight : 320.25 g/mol
  • Functional Groups : Quaternary ammonium, enoyloxy

The presence of the enoyloxy moiety allows for unique reactivity patterns, distinguishing it from other similar compounds.

Biological Activity Overview

  • Antimicrobial Properties :
    • Mechanism : The compound exhibits intrinsic antimicrobial activity primarily through electrostatic interactions with bacterial cell membranes. This interaction disrupts the membrane integrity of both Gram-positive and Gram-negative bacteria, leading to cell lysis and death .
    • Case Studies :
      • In vitro studies have shown that Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; bromide effectively inhibits the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. These studies highlight its potential as a disinfectant or preservative in medical and cosmetic applications.
  • Cytotoxicity Against Cancer Cells :
    • Research indicates that this compound can induce apoptosis in certain cancer cell lines. For instance, studies involving liposomal formulations containing the compound demonstrated enhanced cytotoxic effects against human breast cancer cells (MCF-7), suggesting its potential role in targeted cancer therapies .
  • Neuroprotective Effects :
    • Preliminary findings suggest that derivatives of this compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) activity, which is crucial for maintaining neurotransmitter levels in neurological disorders such as Alzheimer’s disease .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructureUnique FeaturesAntimicrobial Activity
Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; bromideC15H22BrNO2Enoyloxy functionalityEffective against Gram-positive and Gram-negative bacteria
Benzalkonium chlorideC12H20ClNCommon disinfectantBroad-spectrum antimicrobial activity
DimethyldodecylamineC14H31NAliphatic chainVaries with length; effective surfactant

This comparison illustrates how Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; bromide stands out due to its specific enoyloxy functionality, which enhances its reactivity and potential applications in various domains.

Research Findings

Recent studies have focused on the synthesis and application of this compound in drug delivery systems. For instance, cationic liposomes modified with benzyl derivatives have shown improved stability and encapsulation efficacy for active substances, indicating a promising avenue for biomedical applications .

Additionally, ongoing research is exploring the relationship between the structural characteristics of quaternary ammonium compounds and their biological activities, aiming to optimize their use in therapeutics.

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